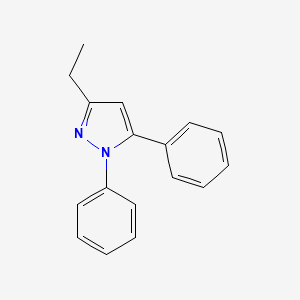

3-ethyl-1,5-diphenyl-1H-Pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H16N2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-ethyl-1,5-diphenylpyrazole |

InChI |

InChI=1S/C17H16N2/c1-2-15-13-17(14-9-5-3-6-10-14)19(18-15)16-11-7-4-8-12-16/h3-13H,2H2,1H3 |

InChI Key |

UVKUGLLVPBFKNJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Ethyl 1,5 Diphenyl 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy of pyrazole (B372694) derivatives offers valuable information regarding the substitution pattern on the pyrazole ring and the attached phenyl groups. For compounds with a similar core structure, such as 3,5-diethyl-1-phenyl-1H-pyrazole, the aromatic protons typically appear as a multiplet in the range of δ 7.42 ppm. The pyrazole proton (H-4) resonates as a singlet around δ 6.08 ppm. The ethyl groups exhibit a characteristic quartet for the methylene (B1212753) protons (CH₂) around δ 2.68 ppm and a triplet for the methyl protons (CH₃) between δ 1.21 and 1.36 ppm. rsc.org

In the case of 3-methyl-1,5-diphenyl-1H-pyrazole, the aromatic protons are observed as a multiplet between δ 7.19 and 7.37 ppm, while the pyrazole proton (H-4) gives a singlet at δ 6.28 ppm. The methyl group at position 3 appears as a singlet at δ 2.40 ppm. rsc.org Based on these related structures, the expected ¹H NMR spectral data for 3-ethyl-1,5-diphenyl-1H-pyrazole would feature distinct signals for the ethyl group, the two phenyl rings, and the pyrazole ring proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ (ethyl group) | ~1.3 | Triplet |

| CH₂ (ethyl group) | ~2.7 | Quartet |

| Pyrazole H-4 | ~6.3 | Singlet |

| Phenyl H's | ~7.2-7.5 | Multiplet |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. For 3,5-diethyl-1-phenyl-1H-pyrazole, the pyrazole ring carbons C-3 and C-5 resonate at approximately δ 154.7 and 145.8 ppm, respectively, while the C-4 carbon appears around δ 103.2 ppm. The carbons of the ethyl groups show signals at δ 21.7 and 19.6 ppm (CH₂) and δ 14.2 and 13.15 ppm (CH₃). The phenyl ring carbons are observed in the aromatic region between δ 125.2 and 140.2 ppm. rsc.org

For 3-methyl-1,5-diphenyl-1H-pyrazole, the pyrazole carbons C-3, C-4, and C-5 are found at δ 148.7, 107.5, and 142.9 ppm, respectively. The methyl carbon gives a signal at δ 13.2 ppm, and the phenyl carbons resonate within the range of δ 124.5 to 139.7 ppm. rsc.org These data allow for a predictive assignment of the ¹³C NMR signals for this compound.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃ (ethyl group) | ~14 |

| CH₂ (ethyl group) | ~20 |

| Pyrazole C-4 | ~105 |

| Phenyl C's | ~125-129 |

| Pyrazole C-5 | ~143 |

| Pyrazole C-3 | ~152 |

| Phenyl C-ipso (N-Ph) | ~140 |

| Phenyl C-ipso (C-Ph) | ~133 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The IR spectrum of pyrazole derivatives typically shows characteristic absorption bands. For instance, the aromatic C-H stretching vibrations are generally observed around 3060 cm⁻¹. derpharmachemica.com The C=C and C=N stretching vibrations of the pyrazole and phenyl rings usually appear in the region of 1600-1450 cm⁻¹. derpharmachemica.comsemanticscholar.org The in-plane and out-of-plane bending vibrations of the aromatic C-H bonds give rise to absorptions in the fingerprint region, which are characteristic of the substitution pattern. For a compound like (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the pyrazole ring deformation was observed at 634 cm⁻¹. derpharmachemica.com

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3060 | Aromatic C-H stretch |

| ~2970, ~2870 | Aliphatic C-H stretch (ethyl group) |

| ~1600, ~1500 | C=C and C=N stretch (aromatic and pyrazole rings) |

| Below 1000 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule. For pyrazole derivatives, the molecular ion peak (M⁺) is typically observed. For example, the mass spectrum of 3,5-diethyl-1-phenyl-1H-pyrazole shows a molecular ion peak at m/z = 201 [M+H]⁺, and for 3-methyl-1,5-diphenyl-1H-pyrazole, it is observed at m/z = 235 [M+H]⁺. rsc.org The fragmentation pattern of such compounds often involves the cleavage of the substituents from the pyrazole ring and fragmentation of the heterocyclic ring itself.

X-ray Crystallography

Single-Crystal X-ray Diffraction Analysis

A thorough search of scientific literature and crystallographic databases did not yield any studies on the single-crystal X-ray diffraction of this compound. Therefore, no information regarding its crystal system, space group, unit cell dimensions, or other crystallographic parameters can be provided at this time.

Elucidation of Molecular Conformation and Geometric Parameters (Bond Lengths, Angles, Torsion Angles)

In the absence of single-crystal X-ray diffraction data, the precise bond lengths, bond angles, and torsion angles that define the three-dimensional conformation of this compound have not been experimentally determined and reported.

Elemental Analysis for Empirical Formula Confirmation

While a formal elemental analysis report (providing weight percentages of carbon, hydrogen, and nitrogen) was not found in the public domain, high-resolution mass spectrometry data supports the empirical formula of C₁₇H₁₆N₂. The calculated mass for this formula is 248.1313, with a reported found mass of 249.1381, which corresponds to the protonated molecule [M+H]⁺.

Theoretical and Computational Studies on 3 Ethyl 1,5 Diphenyl 1h Pyrazole and Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for quantum mechanical calculations, offering a balance between accuracy and computational cost. It is widely used to predict the properties of pyrazole (B372694) derivatives. eurasianjournals.com

Geometry Optimization and Molecular Structure Prediction

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For pyrazole derivatives, the B3LYP hybrid functional is commonly employed, often with basis sets like 6-31G* or 6-311G**. nih.govjcsp.org.pknih.gov These calculations can predict bond lengths, bond angles, and dihedral angles.

In studies of related pyrazole structures, such as ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate, single crystal X-ray diffraction has been used to validate the computationally predicted structures. researchgate.netosti.gov For instance, the crystal structure of ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate was determined to be monoclinic with the space group P21/c. researchgate.netosti.gov The comparison between the experimental X-ray data and the DFT optimized structure often shows a high degree of correlation, with minor deviations attributed to the different physical states (solid-state crystal packing versus gas-phase calculations). researchgate.net

The planarity of the pyrazole ring and the orientation of its substituents are key structural features. In many 1,3,5-trisubstituted pyrazoles, the phenyl rings are twisted with respect to the central pyrazole ring. For example, in ethyl 3-methyl-1-phenyl-5-(p-tolyl)-1H-pyrazole-4-carboxylate, the pyrazole ring forms dihedral angles of 39.74 (8)° and 60.35 (8)° with the phenyl and toluene (B28343) rings, respectively. najah.edu Similarly, in 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline, the pyrazoline ring is not planar. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| N1-C11 Bond Length | 1.335(2) Å | researchgate.net |

| N1-N2 Bond Length | 1.360(2) Å | researchgate.net |

| N2-C9 Bond Length | 1.367(2) Å | researchgate.net |

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals: HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. nih.gov

For pyrazole derivatives, DFT calculations are used to determine the energies of the HOMO and LUMO. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov In one study on a pyrazole derivative, the HOMO and LUMO energy levels were calculated to be -5.907 eV and -1.449 eV, respectively, resulting in an energy gap of 4.458 eV. nih.gov This relatively large gap indicates high electronic stability. nih.gov

The distribution of the HOMO and LUMO across the molecule provides insight into the regions most likely to be involved in electron donation and acceptance. In many pyrazole derivatives, the HOMO is localized on the pyrazole ring and adjacent phenyl groups, while the LUMO may be distributed over the entire molecule or concentrated on specific substituents.

| Parameter | Energy (eV) | Reference |

|---|---|---|

| EHOMO | -5.907 | nih.gov |

| ELUMO | -1.449 | nih.gov |

| Energy Gap (ΔE) | 4.458 | nih.gov |

Vibrational Frequency Analysis for Spectroscopic Correlation

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated and compared with the experimental one. derpharmachemica.com This comparison helps to confirm the molecular structure and provides a detailed understanding of the vibrational modes. derpharmachemica.com

For pyrazole derivatives, characteristic vibrational bands can be assigned to specific functional groups. For example, the C-H stretching vibrations of the aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. derpharmachemica.com The C=N stretching of the pyrazole ring and C=C stretching vibrations of the phenyl rings appear at lower wavenumbers. In a study of (E)-3,5-dimethyl-1-phenyl-4-(p-tolyldiazenyl)-1H-pyrazole, the theoretical and experimental FT-IR spectra showed good agreement. derpharmachemica.com For instance, the pyrazole ring deformation was experimentally observed at 634 cm⁻¹ and theoretically calculated at 640 cm⁻¹. derpharmachemica.com

| Vibrational Mode | Experimental | Theoretical | Reference |

|---|---|---|---|

| Aromatic C-H stretching | 3061 | 3062 | derpharmachemica.com |

| N=N stretching | 1427 | 1428 | derpharmachemica.com |

| Pyrazole ring deformation | 634 | 640 | derpharmachemica.com |

Calculation of Quantum Chemical Parameters

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω). asrjetsjournal.org

These parameters are defined as follows:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Potential (μ) = -(I + A) / 2 = -χ

Chemical Hardness (η) = (I - A) / 2

Global Electrophilicity Index (ω) = μ² / (2η)

These descriptors provide a quantitative measure of a molecule's reactivity. For instance, a lower hardness value indicates a more reactive molecule. researchgate.net In a study of pyrazole carbaldehyde, these parameters were calculated using DFT to predict the reactive sites of the molecule. asrjetsjournal.org

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. eurasianjournals.com For pyrazole derivatives, molecular docking and molecular dynamics (MD) simulations are particularly valuable for studying their interactions with biological targets. nih.govmdpi.com

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govtandfonline.com This is often used to understand the binding mode of a potential drug molecule within the active site of a protein. mdpi.comnih.gov

Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecular system over time. nih.gov By simulating the movements of atoms and molecules, MD can reveal conformational changes, binding stability, and the nature of intermolecular interactions. mdpi.com In studies of pyrazole derivatives as kinase inhibitors, MD simulations have been used to validate docking results and to understand the stability of the ligand-protein complex. nih.govmdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer and intramolecular and intermolecular interactions. researchgate.net It provides a description of the Lewis-like chemical bonding structure of a molecule. By analyzing the interactions between filled (donor) and vacant (acceptor) NBOs, one can quantify the delocalization of electron density, which is related to hyperconjugation and resonance effects.

NBO analysis can reveal the stabilization energies associated with these interactions, providing insight into the molecule's stability and bonding characteristics. This method has been applied to various pyrazolone (B3327878) derivatives to understand their electronic structure and reactivity. researchgate.net

Non-Linear Optics (NLO) Property Investigations

Theoretical and computational studies have been instrumental in exploring the non-linear optical (NLO) properties of pyrazole derivatives, providing insights into their potential for applications in photonics and optoelectronics. While direct experimental or computational data for 3-ethyl-1,5-diphenyl-1H-pyrazole is not extensively available in the reviewed literature, investigations into analogous compounds offer significant understanding of the structure-property relationships that govern NLO behavior in this class of molecules.

The NLO response of organic molecules is fundamentally linked to their electronic structure, particularly the presence of π-conjugated systems and the influence of electron-donating and electron-withdrawing groups. mdpi.com Pyrazole derivatives, with their aromatic five-membered ring containing two adjacent nitrogen atoms, provide a versatile scaffold for tuning these electronic properties. researchgate.netrsc.org Computational methods, primarily Density Functional Theory (DFT), have been widely employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and, most importantly, the first and third-order hyperpolarizabilities (β and γ, respectively). researchgate.netunamur.be

Investigations into various pyrazole and pyrazoline derivatives reveal that the magnitude of the NLO response is highly sensitive to the nature and position of substituents on the pyrazole core. For instance, studies on 1,3,5-trisubstituted pyrazolines have shown that the functionalization with different electron-accepting and donating moieties can significantly tailor the third-order optical nonlinearity. researchgate.net The presence of a "push-pull" system, where electron-donating and electron-withdrawing groups are connected through a π-conjugated bridge, is a well-established strategy for enhancing NLO properties. mdpi.com In many pyrazole derivatives, the pyrazole ring itself can act as part of the π-electron bridge. researchgate.net

Experimental validation of these theoretical predictions is often carried out using techniques like the Z-scan method, which measures the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). wikipedia.orgresearchgate.net These experimental values can then be related to the third-order nonlinear susceptibility (χ⁽³⁾) and the second-order hyperpolarizability (γ) of the molecule. researchgate.net

For a series of newly synthesized pyrazole derivatives, DFT calculations at the B3LYP/6-31G(d,p) level have been used to predict their NLO properties. researchgate.net The calculated first-order hyperpolarizability (β₀) for one such derivative was found to be significantly greater than that of urea, a standard reference material for NLO studies, indicating its potential as a promising NLO material. researchgate.net

The following table summarizes the calculated NLO properties for a representative pyrazole derivative from a computational study.

Table 1: Calculated NLO properties of a substituted pyrazole derivative.

| Parameter | Value |

|---|---|

| Dipole Moment (μ) | 4.3785 Debye |

| Polarizability (α) | 1.7 x 10⁻³⁰ esu |

| First Hyperpolarizability (β₀) | 1.39 x 10⁻³⁰ esu |

(Data sourced from a DFT study on a novel pyrazole derivative) researchgate.net

In another study focusing on pyrazoline derivatives, the third-order nonlinear optical response was experimentally investigated using the third-harmonic generation (THG) Maker fringes technique. researchgate.net The results demonstrated a strong dependence of the third-order nonlinear susceptibility (χ⁽³⁾) on the specific functional groups attached to the pyrazoline ring. researchgate.net

Table 2: Experimental third-order nonlinear optical parameters for a pyrazoline derivative.

| Compound | Thickness (μm) | χ⁽³⁾ (10⁻¹³ esu) |

|---|---|---|

| PY-pCN | 4.5 | 5.12 |

(Data sourced from an experimental study on pyrazoline derivatives in PMMA films) researchgate.net

Chemical Reactivity and Derivatization Strategies for 3 Ethyl 1,5 Diphenyl 1h Pyrazole

Electrophilic Aromatic Substitution Reactions on Pyrazole (B372694) and Phenyl Moieties

The 3-ethyl-1,5-diphenyl-1H-pyrazole molecule presents several sites for electrophilic aromatic substitution. The pyrazole ring itself is an electron-rich heteroaromatic system. Due to the electronic effects of the two nitrogen atoms, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. The N1- and N2-phenyl groups are also subject to electrophilic substitution, with the directing effects of the pyrazole ring influencing the position of substitution on these phenyl moieties.

A key example of electrophilic substitution on the pyrazole ring is the Vilsmeier-Haack reaction, which is a mild method for the formylation of electron-rich aromatic and heterocyclic compounds. wikipedia.orgorganic-chemistry.orgslideshare.net This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.netsemanticscholar.org For pyrazole derivatives, this reaction proceeds selectively at the C4 position to yield the corresponding 4-formylpyrazole. chemmethod.comnih.govarkat-usa.org For instance, the Vilsmeier-Haack reaction on hydrazones of various ketones is a common route to synthesize 1,3-disubstituted-1H-pyrazole-4-carbaldehydes. researchgate.netsemanticscholar.org While direct Vilsmeier-Haack formylation of this compound has not been extensively documented, the established reactivity of similar pyrazole systems suggests that it would readily afford this compound-4-carbaldehyde. arkat-usa.orgktu.edu

The phenyl rings at the N1 and C5 positions can also undergo electrophilic aromatic substitution, such as nitration or halogenation. The pyrazole ring acts as a deactivating group, making the attached phenyl rings less reactive than benzene (B151609) itself. The substitution pattern on the phenyl rings will be governed by the electronic nature and directing effects of the pyrazole substituent.

Nucleophilic Reactions and Functional Group Transformations

The functional groups introduced via electrophilic substitution, such as the formyl group at the C4 position, open up avenues for a variety of nucleophilic reactions and further transformations.

The transformation of an aldehyde to a nitrile is a valuable synthetic conversion. Pyrazole-4-carbaldehydes can be converted to the corresponding pyrazole-4-carbonitriles through a two-step process involving the formation of an aldoxime followed by dehydration. The aldoxime is readily synthesized by reacting the pyrazole-4-carbaldehyde with hydroxylamine (B1172632). researchgate.net Subsequent dehydration of the aldoxime to the nitrile can be achieved using various reagents. organic-chemistry.org Mild methods for this conversion are particularly sought after in complex molecule synthesis. nih.govnih.gov While a plethora of dehydrating agents are known for converting aldoximes to nitriles, iron-catalyzed dehydration has emerged as an environmentally benign option. acs.orgsci-hub.st

A summary of general methods for the conversion of aldoximes to nitriles is presented below, which are applicable to pyrazole-4-aldoximes.

Table 1: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent/Catalyst | Conditions | Reference |

|---|---|---|

| BOP/DBU | CH₂Cl₂, THF, or DMF | nih.gov |

| Iron Salt | Heat, no nitrile media | sci-hub.st |

| PyBOP/(iso-Pr)₂NEt | CH₂Cl₂ at 40 °C | nih.gov |

| [RuCl₂(p-cymene)]₂ | Molecular sieves | organic-chemistry.org |

The carbonyl group of pyrazole-4-carbaldehydes is a prime site for condensation reactions with nucleophiles such as hydrazines and hydroxylamines. The reaction of 1,3-diphenylpyrazole-4-carboxaldehyde with various aryl hydrazines in the presence of an acid catalyst readily yields the corresponding hydrazones (imino derivatives). ekb.eg These reactions are typically high-yielding and proceed under mild conditions, such as refluxing in methanol (B129727) with a few drops of acetic acid. ekb.eg

Similarly, pyrazole carbohydrazides can be condensed with pyrazole-4-carbaldehydes to form hydrazone linkages, creating more complex molecular architectures. derpharmachemica.com The reaction of pyrazole derivatives with hydrazine (B178648) can also lead to the formation of fused heterocyclic systems, such as pyrazolo[3,4-d]pyridazines. umich.edu Furthermore, pyrazole-3-carboxylic acid chlorides have been shown to react with hydroxylamine and carbazate (B1233558) derivatives to form N-substituted carboxamides and carbohydrazides, respectively. researchgate.net

The table below summarizes representative reactions of 1,3-diphenylpyrazole-4-carboxaldehyde with hydrazine derivatives.

Table 2: Synthesis of Hydrazone Derivatives from 1,3-Diphenylpyrazole-4-carboxaldehyde

| Hydrazine Derivative | Product | Yield (%) | Reference |

|---|---|---|---|

| Phenylhydrazine (B124118) | 4-((2-Phenylhydrazinylidene)methyl)-1,3-diphenyl-1H-pyrazole | 70 | ekb.eg |

| 4-Bromophenylhydrazine | 4-((2-(4-Bromophenyl)hydrazinylidene)methyl)-1,3-diphenyl-1H-pyrazole | 72 | ekb.eg |

Transition Metal-Catalyzed Cross-Coupling Reactions for C-C and C-Heteroatom Bond Formation

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. For the derivatization of this compound, halogenation of the pyrazole ring at the C4 position or on the phenyl rings provides the necessary handles for these reactions.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate, catalyzed by a palladium complex. nih.govyoutube.com This reaction is highly applicable to halogenated pyrazoles. For instance, 4-bromopyrazoles can be coupled with a wide range of aryl, heteroaryl, and styryl boronic acids or their esters. researchgate.netrsc.org The choice of catalyst, ligand, and base is crucial for the success of the coupling, especially with potentially problematic substrates like unprotected pyrazoles. nih.gov The use of pre-catalysts such as XPhos Pd G2 has been shown to be effective for the coupling of 4-bromopyrazoles. researchgate.netrsc.org

The reaction conditions for the Suzuki-Miyaura coupling of various 4-bromopyrazoles are summarized in the following table.

Table 3: Examples of Suzuki-Miyaura Coupling of 4-Bromopyrazoles

| 4-Bromopyrazole Derivative | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 4-bromo-1H-pyrazole-5-carboxylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 93 | researchgate.net |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Styrylboronic acid | XPhos Pd G2/XPhos | K₂CO₃ | EtOH/H₂O | Good | researchgate.net |

| 4-Bromo-1-SEM-pyrrole-2-carboxylate | Arylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene (B28343)/H₂O | Variable | researchgate.net |

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is instrumental in synthesizing alkynyl-substituted pyrazoles. nih.govacs.org Copper-free Sonogashira couplings have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.govacs.orgnih.govvander-lingen.nlrsc.org These reactions are often performed under mild conditions and tolerate a wide range of functional groups. wikipedia.org

For the derivatization of this compound, a 4-halo derivative would serve as an excellent substrate for Sonogashira coupling with various terminal alkynes. The reaction conditions can be optimized by screening different palladium catalysts, ligands, bases, and solvents.

The following table provides examples of Sonogashira coupling reactions involving heteroaryl halides.

Table 4: Examples of Sonogashira Coupling Reactions

| Halide | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodo-1-methyl-1H-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85 | nih.gov |

| Aryl Bromide | Terminal Alkyne | [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | up to 97 | nih.govacs.org |

| 3-Iodopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | 92 | nih.gov |

Other Cross-Coupling Methodologies for Arylation/Alkynylation

Beyond the more common palladium-catalyzed cross-coupling reactions, other transition metals have been effectively utilized to facilitate the arylation and alkynylation of pyrazole scaffolds. These alternative methodologies can offer different reactivity profiles, substrate scope, and reaction conditions. For a molecule like this compound, having suitable leaving groups (e.g., halides) at specific positions would be a prerequisite for these transformations.

Copper-catalyzed cross-coupling reactions, for instance, represent a viable strategy. Research has demonstrated the use of copper triflate (Cu(OTf)₂) in the presence of an ionic liquid like 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([BMIM-PF₆]) to catalyze the condensation of chalcones with hydrazine derivatives to form pyrazoles. nih.gov While this is a synthesis method for the pyrazole ring itself, the use of copper catalysis is notable. A more direct application for derivatization would involve the copper/iron-catalyzed coupling between an oxime and an alkyne to produce a β-aminoenone, which can then be cyclized to a 3,5-disubstituted pyrazole with hydrazine hydrate (B1144303). nih.gov This suggests that copper-based systems are effective in forming C-N and C-C bonds relevant to pyrazole chemistry.

Silver-catalyzed reactions have also emerged as an efficient method for the synthesis of certain pyrazole derivatives, particularly for the introduction of trifluoromethyl groups. For example, the reaction between trifluoromethylated ynones and arylhydrazines proceeds rapidly at room temperature with a silver triflate (AgOTf) catalyst to yield 3-CF₃-pyrazoles with high regioselectivity. mdpi.com This highlights the potential of silver catalysis for the alkynylation and subsequent cyclization to form highly functionalized pyrazoles.

The following table summarizes these alternative cross-coupling strategies, which, while not explicitly demonstrated on this compound, represent potential pathways for its further functionalization.

| Catalyst System | Reaction Type | Substrates | Product | Key Features |

| Cu(OTf)₂ / [BMIM-PF₆] | Condensation/Cyclization | Chalcone, Hydrazine | 1,3,5-Trisubstituted Pyrazole | Use of ionic liquid as a recyclable medium. nih.gov |

| Cu/Fe Catalysis | Coupling/Cyclization | Oxime, Phenylacetylene, Hydrazine | 3,5-Disubstituted Pyrazole | One-pot procedure forming a β-aminoenone intermediate. nih.gov |

| AgOTf | Cyclization | Trifluoromethylated Ynone, Hydrazine | 3-CF₃-Pyrazole | High regioselectivity and efficiency at room temperature. mdpi.com |

Cyclization and Annulation Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazoloazines, Pyrazolopyrimidines, Pyrazolopyridazines)

The pyrazole ring of this compound can serve as a scaffold for the construction of more complex, fused heterocyclic systems. These annulation reactions typically involve the reaction of a suitably functionalized pyrazole with a bifunctional reagent, leading to the formation of a new ring fused to the pyrazole core. The resulting polycyclic aromatic systems, such as pyrazolopyrimidines, are of significant interest as they are often considered purine (B94841) analogs. nih.gov

The synthesis of pyrazolo[3,4-d]pyrimidines, for example, often starts from a 5-aminopyrazole-4-carbonitrile intermediate. ajrconline.org This precursor can be cyclized with various one-carbon reagents like formic acid or formamide (B127407) to construct the fused pyrimidine (B1678525) ring. ajrconline.org For a derivative like this compound, this would necessitate the introduction of amino and cyano groups at the C4 and C5 positions of the pyrazole ring, which is not the substitution pattern of the parent compound. However, if a synthetic route to 4-cyano-5-amino-3-ethyl-1-phenyl-1H-pyrazole were developed, subsequent reactions could lead to fused systems. For instance, reaction with hydrazine can lead to the formation of pyrazolo[3,4-d]pyrimidin-4-yl-hydrazine, a versatile intermediate for further elaboration into pyrazolotriazolopyrimidines. nih.gov

Another strategy involves the condensation of a pyrazolone (B3327878) derivative with a suitable reagent. Although this compound is not a pyrazolone, related pyrazolone intermediates can be used to synthesize fused systems. For example, the reaction of 3-methyl-1H-pyrazol-5(4H)-one with indole-3-carboxaldehydes, followed by cyclization with hydrazine derivatives, has been used to prepare pyrazolo[3,4-c]pyrazole (B14755706) derivatives. derpharmachemica.com

The table below outlines general strategies for the synthesis of fused pyrazole systems.

| Fused System | Starting Pyrazole Derivative | Reagents and Conditions | Key Features |

| Pyrazolo[3,4-d]pyrimidine | 5-Amino-1-substituted-pyrazole-4-carbonitrile | Formic acid, Acetic acid/HCl, or Formamide | Cyclization to form the pyrimidine ring. ajrconline.org |

| Pyrazolo[4,3-e] nih.govajrconline.orgacs.orgtriazolo[1,5-c]pyrimidine | (1-p-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-hydrazine | Nicotinic acid, POCl₃, Reflux | Multi-ring system formed through sequential cyclizations. nih.gov |

| Pyrazolo[3,4-c]pyrazole | 4-(Indolylmethylene)-3-methyl-1H-pyrazol-5(4H)-one | Phenylhydrazine, Acetic acid, Reflux | Formation of a second pyrazole ring fused to the first. derpharmachemica.com |

Strategic Transformations for Analog Synthesis and Structure-Reactivity Studies (e.g., Bioisosteric Replacement)

For the development of new chemical entities based on a lead structure like this compound, strategic transformations are employed to generate analogs for structure-activity relationship (SAR) studies. One of the most powerful strategies in medicinal chemistry is bioisosteric replacement. Bioisosteres are functional groups or molecules that have similar physical or chemical properties, and which produce broadly similar biological properties to another chemical compound.

In the context of diarylpyrazole derivatives, extensive research has been conducted on the bioisosteric replacement of various parts of the molecule, particularly in the development of cannabinoid receptor (CB1) antagonists based on the rimonabant (B1662492) scaffold. acs.orgresearchgate.net Although this compound is structurally distinct from rimonabant, the principles of bioisosteric replacement are directly applicable.

Key bioisosteric replacement strategies for the pyrazole core and its substituents include:

Replacement of the Pyrazole Ring: The central pyrazole ring can be replaced with other five-membered heterocycles such as imidazole, triazole, or thiazole. acs.org This can modulate the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule.

Replacement of Aryl Substituents: The phenyl groups at the N1 and C5 positions of this compound are prime candidates for bioisosteric replacement. For instance, the 5-aryl group in related compounds has been successfully replaced with a 2-thienyl moiety, which can be further functionalized with alkynyl groups to explore different regions of a receptor binding pocket. researchgate.netnih.gov

Replacement of Other Functional Groups: The C3-substituent, which is an ethyl group in the target compound, can also be a point of modification. In related pyrazole-3-carboxamides, the carboxamide function has been replaced with bioisosteres like a 5-alkyl oxadiazole ring. rsc.orgnih.gov

These strategic modifications allow for a systematic exploration of the chemical space around the this compound scaffold, enabling the fine-tuning of its properties for specific applications.

The following table provides examples of bioisosteric replacements that have been explored for diarylpyrazole systems.

| Original Moiety | Bioisosteric Replacement | Rationale / Outcome | Reference |

| Pyrazole Ring | Imidazole, Triazole, Thiazole | To alter core scaffold properties while maintaining key interactions; resulted in potent CB1 antagonists. | acs.org |

| 5-Aryl Group (e.g., p-chlorophenyl) | 5-(5-Alkynyl-2-thienyl) | To explore different hydrophobic/aromatic binding regions; led to highly potent CB1 antagonists. | researchgate.netnih.gov |

| 3-Carboxamide Group | 5-Alkyl-1,2,4-Oxadiazole | To replace the amide bond and modulate physicochemical properties; resulted in potent and selective CB1 antagonists. | rsc.orgnih.gov |

Advanced Research Avenues and Applications in Chemical Science

Development as Ligands in Coordination Chemistry

Pyrazole (B372694) derivatives are well-established ligands in coordination chemistry, capable of binding to a wide array of metal ions to form stable complexes. researchgate.netacs.org The coordination ability of pyrazoles stems from the lone pair of electrons on the sp²-hybridized nitrogen atom at the 2-position of the ring. In the case of 1,3,5-trisubstituted pyrazoles like 3-ethyl-1,5-diphenyl-1H-pyrazole, the substituents on the pyrazole ring play a crucial role in modulating the electronic and steric properties of the resulting metal complexes.

The N-phenyl group at the 1-position and the phenyl group at the 5-position introduce significant steric bulk, which can influence the coordination geometry and the number of ligands that can bind to a metal center. The ethyl group at the 3-position further contributes to the steric environment around the coordinating nitrogen atom. This steric hindrance can be advantageous in creating specific catalytic pockets or in stabilizing reactive metal centers.

The electronic nature of the substituents also affects the donor capacity of the pyrazole ligand. The phenyl groups, being electron-withdrawing, can reduce the electron density on the pyrazole ring, thereby affecting the strength of the metal-ligand bond. Conversely, the ethyl group is weakly electron-donating, which can slightly enhance the basicity of the coordinating nitrogen. This electronic tuning is vital for designing ligands with specific properties for various applications.

The coordination of pyrazole-based ligands to transition metals can lead to the formation of mononuclear, dinuclear, or polynuclear complexes, depending on the reaction conditions and the nature of the metal and ligand. researchgate.net For instance, the formation of dinuclear titanium complexes with pyrazole ligands has been shown to enhance catalytic activity in polymerization reactions due to cooperative effects between the metal centers. nih.gov

Application in Metal Complex Catalysis

Metal complexes derived from pyrazole-based ligands have demonstrated significant catalytic activity in a variety of organic transformations. The versatility of the pyrazole scaffold allows for the fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance. For this compound, its metal complexes are anticipated to be effective catalysts in several key reactions.

One of the most prominent applications of pyrazole-ligated metal complexes is in cross-coupling reactions . For example, palladium complexes bearing pyrazole-tethered phosphine (B1218219) ligands have been successfully employed as catalysts for Stille, Kumada, and Hiyama cross-coupling reactions. The pyrazole moiety in these ligands not only serves as a stable anchor but also influences the electronic environment of the palladium center, which is crucial for the catalytic cycle.

Furthermore, the use of pyrazole ligands can significantly enhance the catalytic activity of metal complexes in polymerization reactions . As demonstrated with titanium isopropoxide, the addition of a pyrazole ligand can lead to a substantial increase in the rate of ring-opening polymerization of lactide, a key process for producing biodegradable plastics. nih.gov The cooperative effect between two titanium atoms, brought into proximity by the pyrazole ligand, is believed to be responsible for this enhanced activity. nih.gov

The development of catalysts for more sustainable chemical processes is a major focus of current research. In this context, the immobilization of metal complexes on solid supports is a promising strategy. Metal-organic frameworks (MOFs) incorporating pyrazole-based linkers are being explored for heterogeneous catalysis. acs.org A lipase (B570770) immobilized on a pyrazole-containing MOF has been shown to be an efficient biocatalyst for the synthesis of 1,3,5-trisubstituted pyrazoles. acs.orgnih.gov

Role as Key Intermediates and Building Blocks in Complex Organic Molecule Synthesis

1,3,5-Trisubstituted pyrazoles, including this compound, are highly valuable intermediates in organic synthesis. organic-chemistry.orgnih.gov Their synthetic utility arises from the stability of the pyrazole core and the possibility of selectively functionalizing the substituent groups.

A common and efficient method for the synthesis of 1,3,5-trisubstituted pyrazoles is the 1,3-dipolar cycloaddition of nitrilimines with alkenes or alkynes. nih.govnih.gov For instance, the reaction of a suitably substituted hydrazonoyl chloride with an alkene can lead to the formation of the pyrazole ring with a high degree of regioselectivity. nih.gov Another versatile approach involves the condensation of β-diketones with hydrazines.

Once formed, the this compound scaffold can be further elaborated. The phenyl rings can undergo electrophilic substitution reactions, allowing for the introduction of a wide range of functional groups. The ethyl group can also be a site for further chemical modification.

The pyrazole ring itself is a key structural motif in many biologically active molecules. nih.govnih.gov For example, the pyrazole core is present in several commercial drugs, including the anti-inflammatory drug celecoxib (B62257) and the anti-obesity drug rimonabant (B1662492). nih.govnih.gov Therefore, 1,3,5-trisubstituted pyrazoles serve as important building blocks for the synthesis of new pharmaceutical agents. researchgate.nettsijournals.com

Below is a table summarizing some of the synthetic methods for preparing 1,3,5-trisubstituted pyrazoles:

| Synthetic Method | Reactants | Key Features | Reference |

| 1,3-Dipolar Cycloaddition | Hydrazonoyl chlorides and alkenes/alkynes | High regioselectivity, mild reaction conditions. | nih.gov |

| Condensation Reaction | β-Diketones and hydrazines | Classical and widely used method. | nih.gov |

| Tandem Cycloaddition/Elimination | 2-Methylene-1,3,3-trimethylindoline and nitrile imines | Novel route through a spiro-pyrazoline intermediate. | nih.gov |

| Enzyme-Catalyzed Reaction | Phenyl hydrazines, nitroolefins, and benzaldehydes | Green synthesis using an immobilized lipase. | acs.orgnih.gov |

Investigation in Functional Materials Development (e.g., Polypyrazoles, Oligopyrazoles)

The development of novel functional materials with tailored properties is a rapidly growing field of research. Polypyrazoles and oligopyrazoles are emerging as a class of polymers with interesting thermal and electronic properties. The incorporation of the pyrazole moiety into a polymer backbone can impart high thermal stability and potential for metal coordination.

A direct synthetic route to polypyrazoles involves the catalyst-free 1,3-dipolar cycloaddition of bisdiazo compounds to bisalkynes under thermal conditions. rsc.org This method has been successfully used to synthesize polypyrazoles with good molecular weights and high thermal stability, with decomposition temperatures often exceeding 298 °C. rsc.org By analogy, a monomer derived from this compound, for example, by introducing polymerizable groups on the phenyl rings, could be used to synthesize novel polypyrazoles with specific properties.

The resulting polypyrazoles can also be used to prepare functional materials. For instance, a polypyrazole has been shown to coordinate with copper sulfate (B86663) to form a porous complex that acts as a reusable catalyst for click chemistry reactions. rsc.org This highlights the potential of polypyrazoles as scaffolds for creating advanced catalytic materials.

Oligopyrazoles , which are shorter chain versions of polypyrazoles, are also of interest. Their synthesis and properties are an active area of investigation, with potential applications in areas such as molecular electronics and sensing. While specific studies on oligomers of this compound are not yet prevalent, the general synthetic strategies for oligoarenes can be adapted for their preparation.

Q & A

Q. Optimization Tips :

- Catalyst selection : Activated carbon enhances cyclization efficiency by adsorbing impurities .

- Temperature control : Maintaining 0–4°C during diazotization (NaNO₂/HCl) minimizes side reactions .

- Yield improvement : Sequential purification via column chromatography (hexane/ethyl acetate) resolves byproducts like unreacted hydrazines.

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

Discrepancies in biological activity (e.g., antiviral vs. anti-inflammatory efficacy) often arise from structural modifications, assay conditions, or target specificity. Methodological strategies include:

- Structural benchmarking : Compare substituent effects. For example, replacing the 3-ethyl group with trifluoromethyl () alters hydrophobicity and target binding .

- Dose-response profiling : notes that antimicrobial activity in azepine-carboxamide derivatives depends on substituent electronegativity (e.g., chloro vs. methoxy groups) .

- Target validation : Use molecular docking (e.g., ) to confirm whether the 3,5-diphenyl moiety interacts with flavivirus envelope proteins or off-target receptors .

Q. Data Reconciliation :

- Standardize assay protocols (e.g., cell lines, incubation times) to minimize variability.

- Perform meta-analyses of IC₅₀ values across studies to identify trends in substituent-driven activity.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Answer:

Spectroscopic Methods :

Q. Crystallography :

- Single-crystal XRD (e.g., ) reveals dihedral angles between phenyl rings (e.g., 25.7° in ethyl 1,5-diphenyl-1H-pyrazole-4-carboxylate), confirming steric effects .

- Key parameters : Space group (e.g., P2₁/c), unit cell dimensions (a = 10.21 Å, b = 15.63 Å), and hydrogen-bonding networks stabilize the lattice .

Advanced: What computational strategies are recommended for elucidating the structure-activity relationships of pyrazole derivatives targeting viral envelope proteins?

Answer:

- Docking studies : used AutoDock Vina to model interactions between 3,5-diphenyl-1H-pyrazole and flavivirus NS5 methyltransferase. The 3-ethyl group occupies a hydrophobic pocket, while the phenyl rings engage in π-π stacking .

- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories to assess binding entropy (e.g., GROMACS).

- QSAR models : Use Hammett constants (σ) to correlate substituent electronic effects (e.g., –NO₂, –OCH₃) with antiviral IC₅₀ values .

Q. Validation :

- Compare computational predictions with enzymatic assays (e.g., NS5 inhibition in Zika virus).

- Mutagenesis studies (e.g., Ala-scanning) confirm critical binding residues identified in silico.

Basic: How does the introduction of substituents at specific positions on the pyrazole core influence the compound's physicochemical properties?

Answer:

Substituent effects are position-dependent:

- Position 3 (ethyl group) : Enhances lipophilicity (logP increases by ~0.5 units), improving blood-brain barrier penetration () .

- Position 1/5 (phenyl groups) : Rigidify the core via steric hindrance, reducing rotational entropy and stabilizing crystalline phases () .

- Electron-withdrawing groups (EWGs) : –NO₂ at position 4 increases electrophilicity, enhancing reactivity in nucleophilic substitutions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.